Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxy-2-phenylethyl)-L-cysteinyl)-, (R)-
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Overview
Description
Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxy-2-phenylethyl)-L-cysteinyl)-, ®- is a complex organic compound that belongs to the class of peptides. This compound is characterized by its unique structure, which includes glycine, glutamyl, and cysteinyl residues, along with a phenylethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxy-2-phenylethyl)-L-cysteinyl)-, ®- typically involves peptide coupling reactions. The process may include the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are coupled using reagents like carbodiimides (e.g., DCC) or other coupling agents.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production of such peptides often involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cysteinyl residue, forming disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions may occur at specific sites, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Solvents: Aqueous or organic solvents depending on the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide-linked dimers, while reduction would produce the monomeric form.
Scientific Research Applications
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The phenylethyl group may play a role in binding interactions, while the peptide backbone could be involved in signaling or structural functions.
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide with similar structural elements.
Carnosine: Another bioactive peptide with distinct biological functions.
Anserine: A dipeptide with antioxidant properties.
Properties
CAS No. |
79952-57-1 |
---|---|
Molecular Formula |
C18H25N3O7S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxy-2-phenylethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H25N3O7S/c19-12(18(27)28)6-7-15(23)21-13(17(26)20-8-16(24)25)9-29-10-14(22)11-4-2-1-3-5-11/h1-5,12-14,22H,6-10,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28) |
InChI Key |
SZOWFFWYTHGUAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origin of Product |
United States |
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